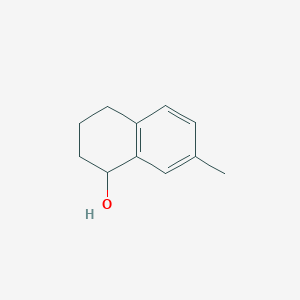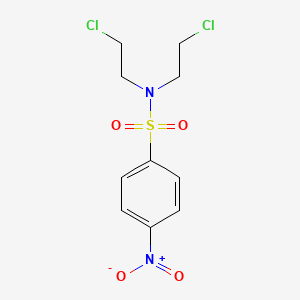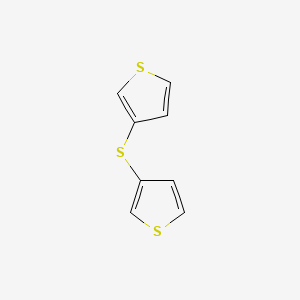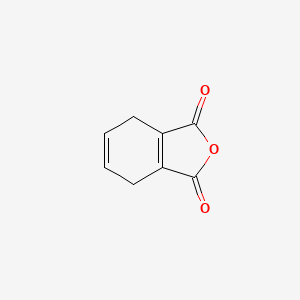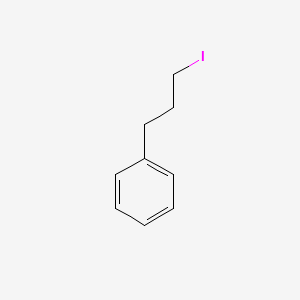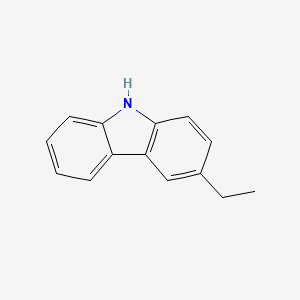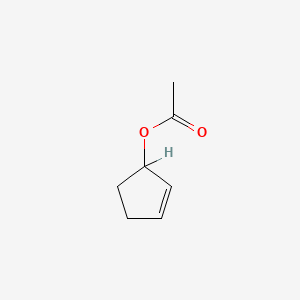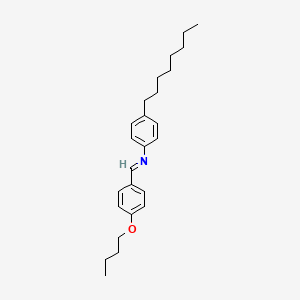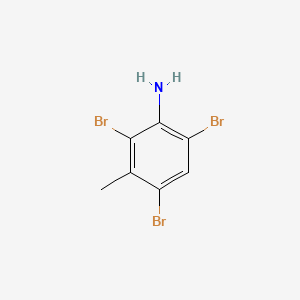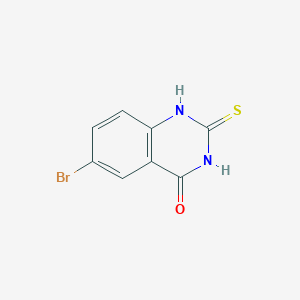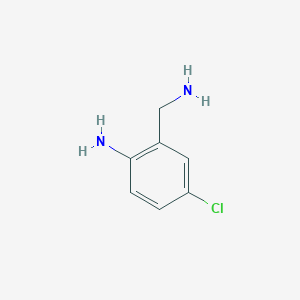
2-(氨甲基)-4-氯苯胺
描述
- 2-(Aminomethyl)-4-chloroaniline is a chemical compound with the molecular formula C₇H₈ClN₂ .
- It contains an aniline core (a benzene ring with an amino group) substituted with a methyl group and a chlorine atom .
- The aminomethyl group (NH-CH₂-) is attached to the benzene ring.
Synthesis Analysis
- The synthesis of 2-(Aminomethyl)-4-chloroaniline can be achieved through various methods, including amine substitution reactions or aryl halide substitution reactions .
- Detailed synthetic routes and conditions would require further investigation of relevant literature.
Molecular Structure Analysis
- The molecular structure consists of a benzene ring , an amino group , a methyl group , and a chlorine atom .
- The amine group (NH₂) and the chlorine atom are attached to adjacent carbon atoms on the benzene ring.
Chemical Reactions Analysis
- Aminomethyl groups can participate in various reactions, such as nucleophilic substitutions , condensations , and cyclizations .
- Investigating specific reactions involving this compound would require further research.
Physical And Chemical Properties Analysis
- Melting point , boiling point , solubility , and pH are essential properties to consider.
科学研究应用
-
Pharmaceutical Intermediates
- Field : Pharmaceutical Industry
- Application : 2-(Aminomethyl)indole is used as a pharmaceutical intermediate .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound as a pharmaceutical intermediate were not provided in the source .
-
Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application : Benzamide compounds, which can be synthesized from amine derivatives, have been found to exhibit antioxidant and antibacterial activities .
- Method : These compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
-
Broad-Spectrum Antibiotics
- Field : Medical Research
- Application : Aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics have been developed as potential broad-spectrum antibiotics .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These antibiotics could potentially be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens .
-
Polymers as Advanced Antibacterial and Antibiofilm Agents
- Field : Chemical Science
- Application : Polymers, which can be synthesized from amine derivatives, have been found to exhibit advanced antibacterial and antibiofilm properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These polymers are thought to be the last frontier in antibacterial development due to their low propensity for emergence of resistance and rapid bactericidal effect .
-
Second-Order Nonlinear Optical Performance
- Field : Crystal Engineering
- Application : A novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance has been developed .
- Method : This crystal was grown by the slow evaporation method under the conditions of room temperature and ambient atmosphere .
- Results : The crystal exhibits a high diffuse reflection with a wide transparent range and appropriate thermal stability. It also presents an obvious photoluminescence characteristic with two emission peaks at about 385 and 489 nm .
-
Preparation of Buffer Solutions
- Field : Chemistry
- Application : Aminomethyl propanol, a similar compound, is used for the preparation of buffer solutions .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound for the preparation of buffer solutions were not provided in the source .
-
Polymers as Advanced Antibacterial and Antibiofilm Agents
- Field : Chemical Science
- Application : Polymers, which can be synthesized from amine derivatives, have been found to exhibit advanced antibacterial and antibiofilm properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These polymers are thought to be the last frontier in antibacterial development due to their low propensity for emergence of resistance and rapid bactericidal effect .
-
Second-Order Nonlinear Optical Performance
- Field : Crystal Engineering
- Application : A novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance has been developed .
- Method : This crystal was grown by the slow evaporation method under the conditions of room temperature and ambient atmosphere .
- Results : The crystal exhibits a high diffuse reflection with a wide transparent range and appropriate thermal stability. It also presents an obvious photoluminescence characteristic with two emission peaks at about 385 and 489 nm .
-
Preparation of Buffer Solutions
- Field : Chemistry
- Application : Aminomethyl propanol, a similar compound, is used for the preparation of buffer solutions .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound for the preparation of buffer solutions were not provided in the source .
安全和危害
Should also be evaluated.
未来方向
- Investigate potential applications of 2-(Aminomethyl)-4-chloroaniline in fields such as drug design , catalysis , or material science .
- Explore its use as a building block for more complex molecules.
Please note that this analysis is based on general knowledge, and for specific details, further research and consultation of relevant scientific literature would be necessary. If you have any additional questions or need further clarification, feel free to ask!
属性
IUPAC Name |
2-(aminomethyl)-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDVJYRAOLMJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363930 | |
| Record name | 2-(aminomethyl)-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4-chloroaniline | |
CAS RN |
108047-39-8 | |
| Record name | 2-(aminomethyl)-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-4-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


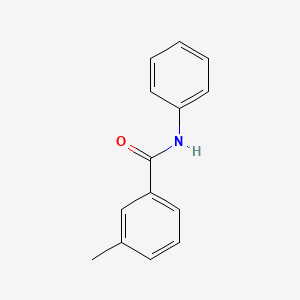
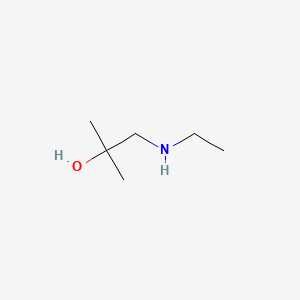
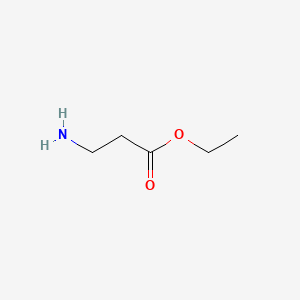
![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1597405.png)
